

A Comprehensive Technical Guide to 2-Ethoxy-4-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Ethoxy-4-(methoxymethyl)phenol
Cat. No.:	B1609150

[Get Quote](#)

Abstract: This technical guide provides an in-depth analysis of **2-Ethoxy-4-(methoxymethyl)phenol** (CAS: 5595-79-9), a substituted phenol derivative with significant applications in the fragrance industry. This document details its chemical identity, physicochemical properties, plausible synthetic routes, comprehensive spectroscopic characterization, known applications, and critical safety and handling protocols. The content is structured to serve as a vital resource for researchers, chemists, and professionals in drug development and materials science, offering both foundational data and field-proven insights into its handling and use.

Compound Identification and Overview

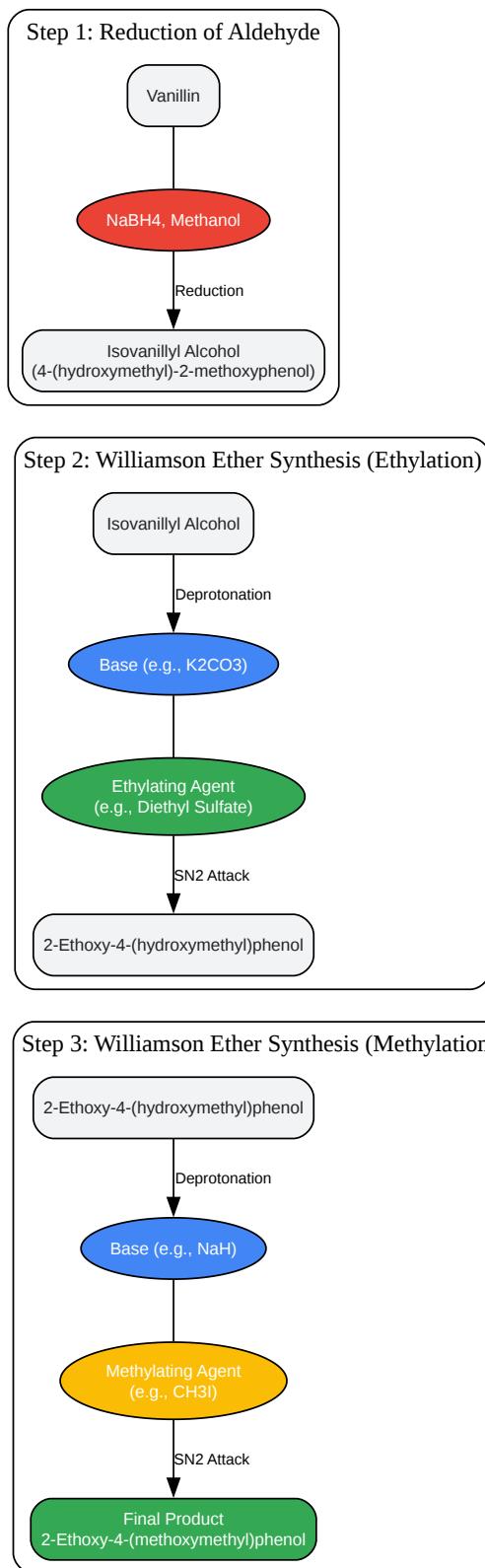
2-Ethoxy-4-(methoxymethyl)phenol is an aromatic organic compound classified as a benzyl ether and a member of the phenol ether family.^{[1][2][3]} Its structure features a phenol ring substituted with an ethoxy group at position 2 and a methoxymethyl group at position 4. This specific arrangement of functional groups imparts a unique combination of chemical properties and a distinct sensory profile, which is primarily described as sweet, spicy, and vanilla-like.^{[4][5]} Commercially, it is often referred to by synonyms such as Methyl diantilis or 4-hydroxy-3-ethoxybenzyl methyl ether.^{[1][4]} Its primary documented use is as a fragrance ingredient in various consumer products.^[1]

Identifier	Value	Source(s)
IUPAC Name	2-ethoxy-4-(methoxymethyl)phenol	[1] [2] [6]
CAS Number	5595-79-9	[4] [6] [7]
Molecular Formula	C10H14O3	[1] [4] [6]
Molecular Weight	182.22 g/mol	[1] [4] [6]
InChI Key	FNEWGEWRECZWQM-UHFFFAOYSA-N	[1] [2] [7]
SMILES	CCOC1=C(C=CC(=C1)CO)O	[1] [4]
Synonyms	Methyl diantilis, 4-hydroxy-3-ethoxybenzyl methyl ether	[1] [4]

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application, dictating its behavior in various matrices and its requirements for storage and handling. The properties of **2-Ethoxy-4-(methoxymethyl)phenol** are summarized below. The presence of both a hydroxyl group and ether linkages allows for moderate polarity and solubility in various organic solvents.

Property	Value	Source(s)
Boiling Point	110-111 °C @ 1 Torr	[5][8]
Density	1.087 g/cm³ (Predicted)	[5][8]
Flash Point	120.2 °C	[8]
Water Solubility	2262 mg/L @ 25 °C (Estimated)	[8]
pKa	10.03 ± 0.31 (Predicted)	[5]
LogP	1.58 - 1.6	[4][7]
Refractive Index	1.517	[8]
Odor Profile	Sweet, vanilla, spicy, phenolic, floral	[4][5]


Synthesis and Mechanistic Considerations

While specific, scaled-up industrial synthesis protocols for **2-Ethoxy-4-(methoxymethyl)phenol** are proprietary, a plausible and efficient laboratory-scale synthesis can be designed based on established organic chemistry principles. A logical approach involves the selective etherification of a suitable precursor, such as isovanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), followed by ethylation of the phenolic hydroxyl group.

A key transformation is the Williamson ether synthesis, a robust method for forming ethers. The causality for this choice rests on its high efficiency and the commercial availability of the necessary precursors. The phenolic hydroxyl group is more acidic than the benzylic alcohol, allowing for selective deprotonation and subsequent alkylation under controlled conditions.

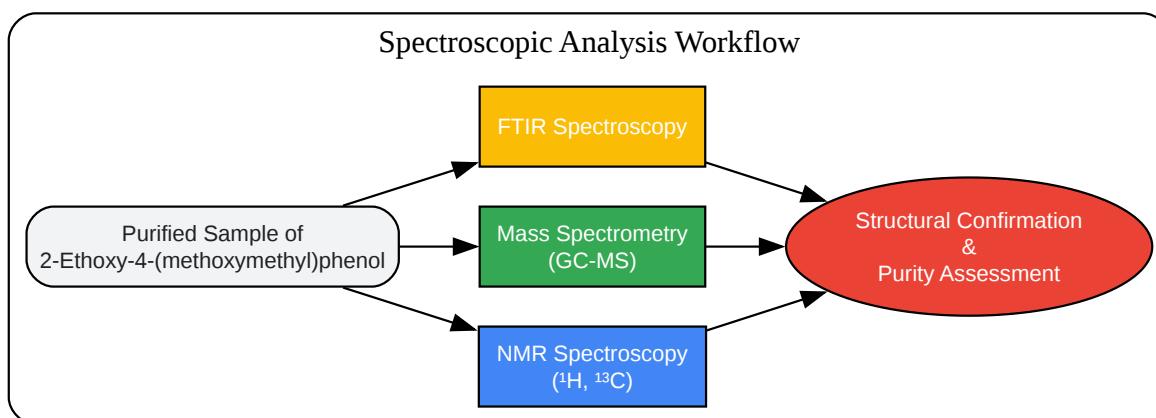
Proposed Synthetic Pathway

A two-step synthetic route from vanillin is outlined below. This pathway is chosen for its logical progression and use of common, well-understood reactions.

[Click to download full resolution via product page](#)

Caption: Proposed three-step synthesis of the target compound from vanillin.

Detailed Experimental Protocol (Hypothetical)


This protocol is a self-validating system; successful isolation and characterization of the intermediate in Step 2 is crucial for proceeding.

- Step 1: Synthesis of 2-Ethoxy-4-(hydroxymethyl)phenol:
 - To a solution of 4-(hydroxymethyl)-2-methoxyphenol (1 eq.) in a suitable solvent like acetone, add a mild base such as potassium carbonate (K_2CO_3 , 1.5 eq.).
 - Heat the mixture to reflux to facilitate the formation of the phenoxide.
 - Slowly add diethyl sulfate (1.1 eq.) to the refluxing mixture. The choice of diethyl sulfate is based on its reactivity and suitability for ethylation.[9][10]
 - Maintain reflux for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
 - Purify the crude product via column chromatography to isolate 2-Ethoxy-4-(hydroxymethyl)phenol.
- Step 2: Synthesis of 2-Ethoxy-4-(methoxymethyl)phenol:
 - Dissolve the intermediate from Step 1 (1 eq.) in anhydrous tetrahydrofuran (THF).
 - Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH , 1.2 eq.) portion-wise. NaH is a strong, non-nucleophilic base ideal for deprotonating the benzylic alcohol.
 - Allow the mixture to stir at 0 °C for 30 minutes.
 - Add methyl iodide (CH_3I , 1.2 eq.) dropwise.
 - Let the reaction warm to room temperature and stir for 12-18 hours, again monitoring by TLC.

- Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
- The final product can be purified by vacuum distillation or column chromatography to yield high-purity **2-Ethoxy-4-(methoxymethyl)phenol**.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. Each method provides unique information about the molecule's framework and functional groups.

[Click to download full resolution via product page](#)

Caption: Standard workflow for the spectroscopic characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for confirming the carbon-hydrogen framework.

- ¹H NMR: Predicted spectra indicate characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), the methoxy group (a singlet), the benzylic methylene

protons (a singlet), and the phenolic hydroxyl proton (a broad singlet). The specific chemical shifts and coupling patterns confirm the substitution pattern on the aromatic ring.

- ^{13}C NMR: The spectrum would show 10 distinct carbon signals corresponding to the molecular formula ($\text{C}_{10}\text{H}_{14}\text{O}_3$), assuming no accidental symmetry. Key signals would include those for the aromatic carbons (with quaternary carbons C-O appearing downfield), the benzylic $-\text{CH}_2-$ carbon, and the aliphatic carbons of the ethoxy and methoxy groups.[\[11\]](#) [\[12\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

- GC-MS: This technique confirms the molecular weight of 182.22 g/mol [\[1\]](#) The mass spectrum would show a molecular ion peak (M^+) at $m/z = 182$. The fragmentation pattern is also diagnostic; common fragments would arise from the loss of the ethoxy group, methoxy group, or cleavage of the benzylic ether bond (a stable benzylic carbocation).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

- O-H Stretch: A broad absorption band is expected in the region of $3200\text{-}3600\text{ cm}^{-1}$, characteristic of the phenolic hydroxyl group.
- C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm^{-1} , while aliphatic C-H stretches (from the ethoxy, methoxy, and methylene groups) appear just below 3000 cm^{-1} .
- C=C Stretch: Aromatic ring stretching vibrations are expected in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-O Stretch: Strong, characteristic C-O stretching bands for the aryl ether and alkyl ether linkages will be present in the $1000\text{-}1300\text{ cm}^{-1}$ region.[\[13\]](#)

Applications and Chemical Reactivity

The primary established application of **2-Ethoxy-4-(methoxymethyl)phenol** is within the fragrance and flavor industry.^[1] Its complex odor profile, combining sweet, vanilla, and spicy notes, makes it a valuable component in creating sophisticated scents for perfumes, cosmetics, and other consumer goods.^{[4][5]}

From a chemical reactivity standpoint, the molecule possesses three key functional groups that dictate its behavior:

- Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by bases. It is also a target for electrophilic aromatic substitution, with the hydroxyl and ethoxy groups acting as activating, ortho-para directors.
- Ether Linkages (Ethoxy and Methoxymethyl): Ethers are generally stable and unreactive. However, the benzylic ether is susceptible to cleavage under strong acidic conditions or hydrogenolysis.
- Aromatic Ring: The electron-rich ring can undergo electrophilic substitution reactions, though conditions must be chosen carefully to avoid side reactions at the other functional groups.

For drug development professionals, while this specific molecule has no widely reported therapeutic applications, its core structure—a substituted phenol ether—is a common motif in pharmacologically active compounds. Its physicochemical properties (LogP, pKa) fall within a range often associated with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

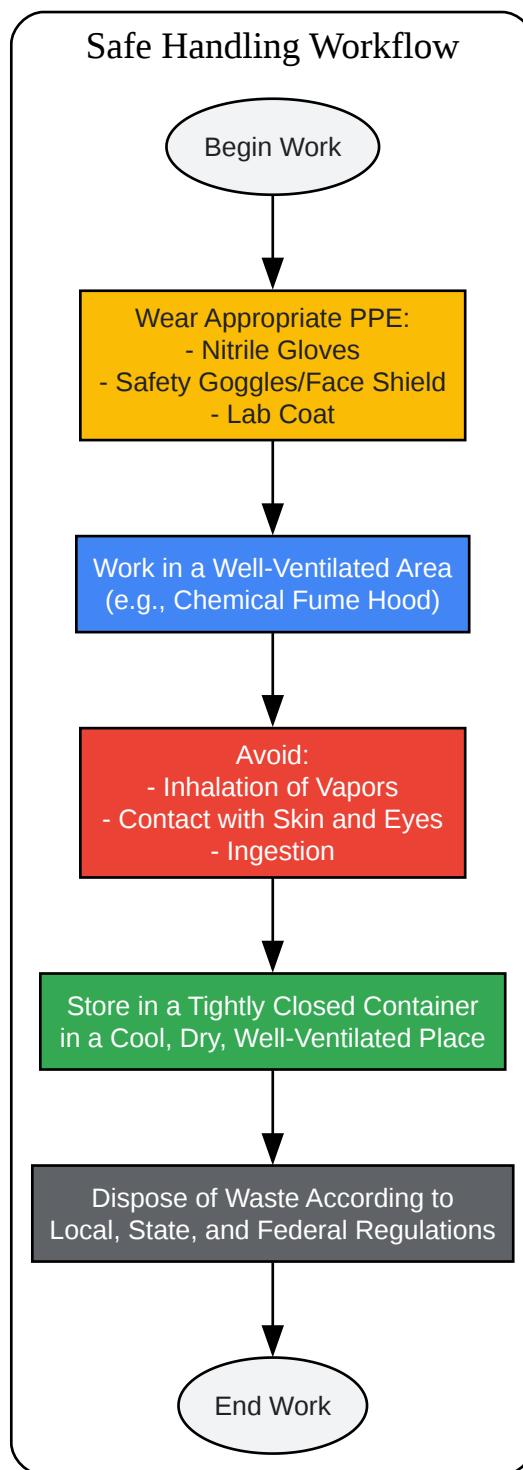
The purity and identity of the compound for these applications can be reliably determined using reverse-phase High-Performance Liquid Chromatography (HPLC), typically with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.^[7]

Safety, Toxicology, and Handling

Proper handling of any chemical substance is essential to ensure laboratory and personnel safety. **2-Ethoxy-4-(methoxymethyl)phenol** is classified as hazardous under the Globally Harmonized System (GHS).

GHS Hazard Classification

Hazard Class	Hazard Statement	Signal Word	Source(s)
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed	Warning	[1] [8] [14]
Skin Sensitization (Category 1)	H317: May cause an allergic skin reaction	Warning	[1] [8]


Toxicological Summary

Toxicological data, primarily from read-across studies with analogous compounds, suggests that **2-Ethoxy-4-(methoxymethyl)phenol** is not expected to be genotoxic *in vivo*.[\[15\]](#)

However, it was found to be clastogenic in an *in vitro* chromosome aberration assay and may cause skin sensitization.[\[14\]](#)[\[15\]](#) It is classified as harmful if swallowed.[\[14\]](#)

Safe Handling and Storage Protocol

Adherence to a strict safety protocol is mandatory when working with this compound.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the safe handling and storage of the compound.

- Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of aerosols or vapors.[8]
- Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles. A face shield may be appropriate if there is a splash hazard.[8][16]
- Hygiene Measures: Wash hands and any exposed skin thoroughly after handling.[8][16] Do not eat, drink, or smoke in the work area.[8] Contaminated work clothing should not be allowed out of the workplace.[8]
- First Aid:
 - If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[8][17]
 - If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical attention.[8][18]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16][18]
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, bases, and acid chlorides.[8][16]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all applicable regulations.[8][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenol, 2-ethoxy-4-(methoxymethyl)- | C10H14O3 | CID 6453284 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 2-Ethoxy-4-(methoxymethyl)phenol (FDB017691) - FooDB [foodb.ca]
- 3. hmdb.ca [hmdb.ca]
- 4. scent.vn [scent.vn]
- 5. 2-ethoxy-4-(methoxymethyl)phenol CAS#: 5595-79-9 [chemicalbook.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. Phenol, 2-ethoxy-4-(methoxymethyl)- | SIELC Technologies [sielc.com]
- 8. echemi.com [echemi.com]
- 9. tdcommons.org [tdcommons.org]
- 10. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 2-Methoxy-4-(methoxymethyl)phenol | C9H12O3 | CID 79662 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 15. fragrancematerialsafetyresource.elsevier.com
[fragrancematerialsafetyresource.elsevier.com]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Ethoxy-4-(methoxymethyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1609150#iupac-name-for-2-ethoxy-4-methoxymethyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com